GNE-617

Beschreibung

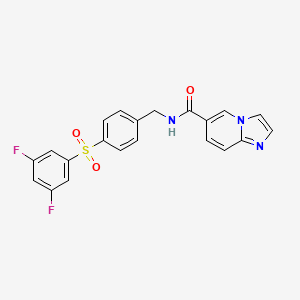

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[[4-(3,5-difluorophenyl)sulfonylphenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F2N3O3S/c22-16-9-17(23)11-19(10-16)30(28,29)18-4-1-14(2-5-18)12-25-21(27)15-3-6-20-24-7-8-26(20)13-15/h1-11,13H,12H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDVXQQZLHVEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CN3C=CN=C3C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-617 Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-617 is a potent and competitive small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By inhibiting NAMPT, this compound leads to a rapid and sustained depletion of intracellular NAD+ levels in cancer cells. This metabolic disruption culminates in a significant reduction of ATP, the primary cellular energy currency, leading to cell death. The sensitivity of cancer cells to this compound is influenced by their reliance on the NAMPT-dependent salvage pathway versus the alternative Preiss-Handler pathway, which utilizes nicotinic acid and is dependent on the enzyme nicotinic acid phosphoribosyltransferase (NAPRT1). This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key cellular pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects through the targeted inhibition of NAMPT. This initiates a cascade of metabolic events that are detrimental to cancer cell survival.

Inhibition of NAMPT and NAD+ Depletion

This compound is a highly potent inhibitor of human NAMPT, with a biochemical half-maximal inhibitory concentration (IC50) of 5 nM.[1][2][3] Its competitive nature with respect to nicotinamide (NAM), the natural substrate of NAMPT, leads to a significant and rapid decrease in intracellular NAD+ levels.[1] In various cancer cell lines, treatment with this compound has been shown to reduce NAD+ levels by over 95% within 25 to 48 hours.[1][4] This depletion occurs in both NAPRT1-proficient and NAPRT1-deficient cell lines, highlighting the critical role of the NAMPT-mediated salvage pathway in many cancers.[1][2]

ATP Depletion and Induction of Cell Death

NAD+ is an essential cofactor for numerous metabolic reactions, including glycolysis and oxidative phosphorylation, which are the primary pathways for ATP generation. The profound depletion of NAD+ following this compound treatment leads to a subsequent and dramatic loss of intracellular ATP.[1][4] Studies have shown that ATP levels can be depleted by over 95% within 41 to 76 hours of this compound exposure.[4] This energy crisis triggers various forms of cell death. The predominant form of cell death observed is oncosis-Blister Cell Death (oncosis-BCD), characterized by plasma membrane swelling and the formation of large, organelle-free blisters.[4] However, depending on the cell line and the rate of ATP depletion, apoptosis and necrosis have also been observed.[4]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines [1]

| Cell Line | Cancer Type | NAPRT1 Status | NAD+ Depletion EC50 (nM) | ATP Depletion EC50 (nM) | Cell Viability EC50 (nM) |

| HCT-116 | Colorectal | Proficient | 4.69 ± 0.49 | 9.35 ± 0.65 | 5.98 ± 0.39 |

| Colo205 | Colorectal | Proficient | 2.18 ± 0.22 | 4.28 ± 0.43 | 3.54 ± 0.35 |

| Calu6 | Non-Small Cell Lung | Proficient | 1.13 ± 0.11 | 2.16 ± 0.22 | 1.82 ± 0.18 |

| PC3 | Prostate | Deficient | 0.54 ± 0.05 | 2.45 ± 0.25 | 2.01 ± 0.20 |

| HT-1080 | Fibrosarcoma | Deficient | 0.89 ± 0.09 | 3.56 ± 0.36 | 2.98 ± 0.30 |

| MiaPaCa-2 | Pancreatic | Deficient | 1.25 ± 0.13 | 4.12 ± 0.41 | 3.45 ± 0.35 |

Table 2: In Vivo Efficacy of this compound in Xenograft Models [1][5]

| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | Treatment Duration | NAD+ Reduction (%) | Tumor Growth Inhibition (%) |

| PC3 | Prostate | 30 (single dose) | 24 hours | 85 | - |

| HT-1080 | Fibrosarcoma | 30 (single dose) | 24 hours | 85 | - |

| HT-1080 | Fibrosarcoma | 20 (daily) | 5 days | >98 | - |

| HT-1080 | Fibrosarcoma | 30 (daily) | 5 days | >98 | - |

| HCT-116 | Colorectal | 15 (twice daily) | 5 days | - | 87 |

| MiaPaCa-2 | Pancreatic | 10 (twice daily) | 5 days | - | 91 |

| PC3 | Prostate | 15 (twice daily) | 5 days | - | 168 (regression) |

| HT-1080 | Fibrosarcoma | 15 (twice daily) | 5 days | - | 143 (regression) |

Signaling Pathways and Logical Relationships

The mechanism of action of this compound and the factors influencing cellular response can be visualized through the following diagrams.

References

- 1. NAD+ metabolism measurement using LC‐MS analysis [bio-protocol.org]

- 2. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

- 4. Western Blot Protocol | Proteintech Group [ptglab.com]

- 5. Western blot protocol | Abcam [abcam.com]

GNE-617: A Potent Inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-617 is a highly potent and specific small-molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By depleting cellular NAD+ and consequently ATP, this compound demonstrates robust anti-proliferative activity across a range of cancer cell lines and significant tumor growth inhibition in in vivo xenograft models. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling and DNA repair, such as poly(ADP-ribose) polymerases (PARPs) and sirtuins. Many cancer cells exhibit an increased reliance on the NAD+ salvage pathway, making NAMPT an attractive therapeutic target. This compound has emerged as a key tool compound and potential therapeutic agent for exploiting this metabolic vulnerability in cancer.

Mechanism of Action

This compound functions as a competitive inhibitor of NAMPT, binding to the enzyme's active site and preventing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN).[1] This blockade of the NAD+ salvage pathway leads to a rapid depletion of intracellular NAD+ levels, followed by a reduction in ATP. The resulting energy crisis and disruption of NAD+-dependent cellular processes ultimately trigger cell death.

Signaling Pathway

The inhibitory action of this compound on NAMPT initiates a cascade of events that disrupt cellular metabolism and signaling. The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the downstream consequences of its inhibition by this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line(s) | Reference |

| Biochemical IC50 (NAMPT) | 5 nM | Purified human NAMPT | [2] |

| Cellular NAD Reduction EC50 | 0.54 - 4.69 nM | PC3, HT-1080, MiaPaCa-2, HCT-116, Colo205, Calu6 | [2] |

| Cellular ATP Reduction EC50 | 2.16 - 9.35 nM | PC3, HT-1080, MiaPaCa-2, HCT-116, Colo205, Calu6 | [2] |

| Cell Viability EC50 | 1.82 - 5.98 nM | PC3, HT-1080, MiaPaCa-2, HCT-116, Colo205, Calu6 | [2] |

| Anti-proliferative IC50 | 1.8 nM | U251 (glioblastoma) | |

| 2.0 nM | HCT116 (colon) | ||

| 2.1 nM | HT-1080 (fibrosarcoma) | ||

| 2.7 nM | PC3 (prostate) | ||

| 7.4 nM | MiaPaCa2 (pancreatic) |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing Regimen | % Tumor Growth Inhibition (TGI) | NAD+ Reduction in Tumor | Reference |

| PC3 (prostate) | 30 mg/kg, PO, QD for 7 days | Significant tumor regression | >85% after 24 hours | [2] |

| HT-1080 (fibrosarcoma) | 20 or 30 mg/kg, PO, QD for 5 days | Dose-dependent, significant regression | >98% | [2][3] |

| MiaPaCa-2 (pancreatic) | 30 mg/kg, PO, BID for 5 days | 77% | >98% | [2] |

| HCT-116 (colorectal) | 15 mg/kg, PO, BID for 5 days | 119% (regression) | Not reported | [2] |

| U251 (glioblastoma) | 25 mg/kg, PO, QD | Rapid tumor regression | Not reported |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

NAMPT Biochemical Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified human NAMPT enzyme. The assay is based on a coupled-enzyme reaction that measures the production of NAD+, which is then converted to a fluorescent product.

Materials:

-

Purified recombinant human NAMPT

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

ATP

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).

-

In a 384-well plate, add the diluted this compound or DMSO (for control wells).

-

Add purified NAMPT enzyme to each well and incubate for 30 minutes at room temperature to allow for compound binding.

-

Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in assay buffer.

-

Initiate the reaction by adding the master mix to all wells.

-

Incubate the plate at 30°C for 2 hours.

-

Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (CyQUANT® Assay)

This protocol describes the use of the CyQUANT® Cell Viability Assay to determine the effect of this compound on the proliferation of cancer cell lines. This assay measures the cellular DNA content as an indicator of cell number.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

96-well clear-bottom black microplates

-

CyQUANT® Cell Proliferation Assay Kit (containing CyQUANT® GR dye and cell-lysis buffer)

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation, remove the plate from the incubator and aspirate the medium.

-

Freeze the plate at -80°C for at least 1 hour (this step aids in cell lysis).

-

Thaw the plate at room temperature.

-

Prepare the CyQUANT® GR dye/cell-lysis buffer solution according to the manufacturer's instructions.

-

Add the CyQUANT® GR dye/cell-lysis buffer solution to each well.

-

Incubate for 5 minutes at room temperature, protected from light.

-

Measure the fluorescence at ~485 nm excitation and ~520 nm emission.

-

Calculate the percent viability for each this compound concentration relative to the DMSO control.

-

Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-SCID)

-

Cancer cell line for implantation

-

Matrigel (optional, to aid tumor establishment)

-

This compound formulation for oral gavage (e.g., in a vehicle like 0.5% methylcellulose)

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with institutional guidelines

Procedure:

-

Subcutaneously implant cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in sterile PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., once or twice daily). Administer the vehicle solution to the control group.

-

Measure tumor volume (using the formula: Volume = (Length x Width²)/2) and body weight 2-3 times per week.

-

Continue treatment for the specified duration (e.g., 5-21 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like NAD+ levels).

-

Calculate the percent tumor growth inhibition (%TGI) for the treatment group compared to the control group.

Conclusion

This compound is a powerful and selective inhibitor of NAMPT with demonstrated preclinical anti-cancer activity. Its mechanism of action, centered on the depletion of the essential metabolite NAD+, represents a promising therapeutic strategy for cancers dependent on the NAD+ salvage pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other NAMPT inhibitors. Further investigation into predictive biomarkers of response and combination strategies will be crucial for the clinical translation of this class of compounds.

References

GNE-617 Induced NAD+ Depletion Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-617 is a potent and selective small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By inhibiting NAMPT, this compound effectively depletes intracellular NAD+ pools, a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling. This NAD+ depletion triggers a cascade of events, ultimately leading to cancer cell death. This technical guide provides an in-depth overview of the this compound-induced NAD+ depletion pathway, including its mechanism of action, quantitative cellular effects, and detailed experimental protocols for its characterization.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is an essential cofactor in cellular redox reactions and a substrate for various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). Many cancer cells exhibit an increased reliance on the NAMPT-mediated salvage pathway for NAD+ production to support their high metabolic and proliferative rates. This dependency makes NAMPT an attractive therapeutic target in oncology. This compound has emerged as a key investigational agent in this class, demonstrating robust preclinical activity in various cancer models. This guide will explore the core mechanisms of this compound, present key quantitative data, and provide detailed methodologies for its scientific investigation.

The this compound Signaling Pathway

This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of NAMPT. This initiates a signaling cascade characterized by the depletion of essential metabolites and the induction of a specific form of cell death.

Caption: this compound inhibits NAMPT, leading to NAD+ depletion, subsequent ATP loss, and cell death.

Quantitative Data Presentation

The potency of this compound has been quantified across various cancer cell lines, demonstrating its broad activity. The following tables summarize key in vitro efficacy data.

Table 1: In Vitro Potency of this compound in Cancer Cell Lines [1]

| Cell Line | Cancer Type | NAPRT1 Status | NAD+ Depletion EC50 (nM) | ATP Reduction EC50 (nM) | Cell Viability EC50 (nM) |

| HCT-116 | Colorectal Carcinoma | Proficient | 2.13 | 5.11 | 2.19 |

| Colo205 | Colorectal Carcinoma | Proficient | 4.69 | 9.35 | 5.98 |

| Calu6 | Lung Carcinoma | Proficient | 2.76 | 5.86 | 4.01 |

| MiaPaCa-2 | Pancreatic Carcinoma | Deficient | 0.54 | 2.16 | 1.82 |

| PC3 | Prostate Cancer | Deficient | 0.87 | 3.44 | 2.91 |

| HT-1080 | Fibrosarcoma | Deficient | 1.22 | 4.55 | 3.55 |

Table 2: Biochemical and In Vivo Activity of this compound

| Parameter | Value | Reference |

| NAMPT Biochemical IC50 | 5 nM | [1] |

| In Vivo Efficacy (HT-1080 Xenograft) | >98% NAD+ reduction at 20-30 mg/kg daily | [1] |

| In Vivo Efficacy (PC3 Xenograft) | Significant tumor growth inhibition | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the investigation of this compound. The following sections provide methodologies for key assays.

NAMPT Enzymatic Activity Assay

This protocol is adapted from commercially available NAMPT inhibitor screening kits and is suitable for determining the IC50 of this compound against purified NAMPT enzyme.

Caption: Workflow for determining the biochemical potency of this compound against NAMPT.

Protocol:

-

Reagent Preparation:

-

Prepare a 2X concentrated solution of purified human NAMPT enzyme in assay buffer.

-

Perform serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations.

-

Prepare a substrate master mix containing nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP, NMNAT, and alcohol dehydrogenase in assay buffer.

-

-

Assay Procedure:

-

Add the diluted this compound solutions to the wells of a 384-well black microplate.

-

Add the 2X NAMPT enzyme solution to all wells except the "no enzyme" control.

-

Pre-incubate the plate for 30 minutes at room temperature.

-

Initiate the reaction by adding the substrate master mix to all wells.

-

Incubate the plate at 30°C for 2 hours, protected from light.

-

-

Signal Detection and Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~340 nm and emission at ~460 nm.

-

Subtract the background fluorescence (from "no enzyme" control wells).

-

Plot the percentage of NAMPT activity against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular NAD+ Level Quantification by LC-MS/MS

This protocol details the measurement of intracellular NAD+ levels following this compound treatment.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).

-

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) to each well and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex the samples and incubate on ice for 10 minutes.

-

Centrifuge at maximum speed for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a suitable column for polar metabolite separation, such as a HILIC column.

-

Set up the mass spectrometer to monitor the specific mass transition for NAD+ (e.g., m/z 664.1 -> 428.1).

-

Quantify the NAD+ levels by comparing the peak areas to a standard curve of known NAD+ concentrations.

-

Normalize the NAD+ levels to the total protein concentration or cell number.

-

Cell Viability Assay (Crystal Violet)

This is a simple and robust method to assess the effect of this compound on cell viability.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for 96 hours.

-

-

Staining:

-

Gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the cells again with PBS.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.

-

-

Quantification:

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding 10% acetic acid or methanol to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

-

Western Blot Analysis

This protocol is for assessing the levels of key proteins involved in the NAD+ depletion pathway and cell death.

Protocol:

-

Protein Extraction and Quantification:

-

Treat cells with this compound as described above.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Anti-NAMPT

-

Anti-NAPRT1

-

Anti-cleaved PARP (as a marker of apoptosis)

-

Anti-acetylated-α-tubulin (as a marker of sirtuin inhibition)

-

Anti-β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

In Vivo Xenograft Efficacy Study

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of this compound.

Caption: A typical workflow for assessing the in vivo efficacy of this compound.

Protocol:

-

Animal Model and Tumor Implantation:

-

Use immunocompromised mice (e.g., nude or NSG mice).

-

Subcutaneously implant a suspension of cancer cells (e.g., HT-1080, PC3) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth using calipers.

-

When tumors reach an average size of 100-200 mm³, randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare a formulation of this compound for oral gavage.

-

Administer this compound at the desired doses (e.g., 10, 20, 30 mg/kg) and schedule (e.g., once or twice daily). The control group receives the vehicle.

-

-

Efficacy Assessment:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[2]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the study for a predefined period or until tumors in the control group reach a maximum allowable size.

-

-

Pharmacodynamic Analysis:

-

At the end of the study, or at specific time points, tumors can be harvested to measure NAD+ levels, protein expression by western blot, or for histological analysis.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Perform statistical analysis to determine the significance of the anti-tumor effects.

-

Mechanism of Cell Death: Oncosis

While NAD+ depletion can lead to apoptosis in some cellular contexts, studies with this compound have revealed that the predominant form of cell death is oncosis, also known as blister cell death.[3][4] This is particularly observed in cells that experience a rapid and profound depletion of ATP.[3] Oncosis is characterized by cellular swelling, membrane blebbing (blister formation), and eventual loss of plasma membrane integrity, without the typical hallmarks of apoptosis such as caspase activation and DNA fragmentation.[3][5] The rapid energy collapse caused by this compound-induced NAD+ depletion appears to be the primary driver of this necrotic-like cell death pathway.[3]

Conclusion

This compound is a powerful tool for investigating the consequences of NAMPT inhibition and NAD+ depletion in cancer cells. Its potent and selective activity leads to a cascade of events culminating in a unique form of cell death, oncosis. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug developers working in the field of cancer metabolism and targeted therapy. Further investigation into the nuances of the this compound-induced pathway will continue to inform the development of novel and effective cancer treatments.

References

- 1. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 3. Depletion of the central metabolite NAD leads to oncosis-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Depletion of the Central Metabolite NAD Leads to Oncosis-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

GNE-617: A Technical Guide to its Apoptosis-Inducing Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of GNE-617, a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), and its consequential role in inducing regulated cell death pathways, including apoptosis and oncosis. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in this compound-mediated cellular demise.

Core Mechanism of Action

This compound exerts its cytotoxic effects by targeting NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] NAD+ is a critical coenzyme for numerous cellular processes, including redox reactions, DNA repair, and the activity of NAD+-dependent enzymes such as sirtuins and poly (ADP-ribose) polymerases (PARPs).[1] By inhibiting NAMPT, this compound leads to a rapid and sustained depletion of intracellular NAD+ levels.[2] This profound metabolic disruption culminates in a catastrophic energy crisis, characterized by the depletion of adenosine triphosphate (ATP), which ultimately triggers cell death.[1][3]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its potent inhibitory and cytotoxic effects. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Source |

| Biochemical IC50 for human NAMPT | 5 nM | [2] |

| Cellular IC50 in A549 cells | 18.9 nM |

Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) values highlight the potent inhibition of NAMPT enzyme activity and cellular proliferation.

| Cell Line | Time to 50% NAD+ Depletion (t½) | Time to 95% NAD+ Depletion (t95%) |

| A549 | 6.5 h | Not Reported |

| Calu6 | 12.5 h | Not Reported |

| Colo205 | Not Reported | Not Reported |

| HCT116 | Not Reported | Not Reported |

| HT1080 | Not Reported | Not Reported |

| PC3 | Not Reported | Not Reported |

Table 2: Kinetics of NAD+ Depletion by this compound (200 nM). This table illustrates the rapid reduction in intracellular NAD+ levels following treatment with this compound. Data is derived from LC-MS/MS analysis.[2]

| Cell Line | NAD+ Depletion EC50 | ATP Depletion EC50 | Cell Viability EC50 |

| HCT-116 | 0.54 nM | 2.16 nM | 1.82 nM |

| Colo205 | Not Reported | Not Reported | Not Reported |

| Calu6 | 4.69 nM | 9.35 nM | 5.98 nM |

| PC3 | Not Reported | Not Reported | Not Reported |

| HT-1080 | Not Reported | Not Reported | Not Reported |

| MiaPaCa-2 | Not Reported | Not Reported | Not Reported |

Table 3: Cellular Potency of this compound in Cancer Cell Lines. The half-maximal effective concentration (EC50) values for NAD+ and ATP depletion, and the reduction in cell viability, underscore the potent on-target effects of this compound.

| Cell Line | % Active Caspase-3 Positive Cells (72h) |

| A549 | ~40% |

| Colo205 | ~25% |

| HCT116 | ~30% |

| Calu6 | <5% |

| HT1080 | <5% |

| PC3 | <5% |

Table 4: Caspase-3 Activation in Response to this compound (200 nM). This data, obtained by intracellular flow cytometry, shows that this compound induces apoptosis in a cell-line-dependent manner.

Signaling Pathways and Experimental Workflows

The induction of cell death by this compound is a multi-step process initiated by the inhibition of NAMPT. The subsequent depletion of NAD+ and ATP triggers distinct downstream signaling cascades.

Caption: this compound inhibits NAMPT, leading to NAD+ and subsequent ATP depletion, triggering either apoptosis or oncosis.

The experimental validation of this compound's mechanism of action involves a series of coordinated assays.

Caption: A typical experimental workflow to characterize the effects of this compound on cancer cells.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound.

Cell Viability Assay (CyQUANT® Direct Cell Proliferation Assay)

This assay measures cell proliferation based on the fluorescence of a DNA-binding dye.

Materials:

-

CyQUANT® Direct Cell Proliferation Assay Kit (Thermo Fisher Scientific)

-

96-well clear-bottom black plates

-

Mammalian cancer cell lines of interest

-

This compound

-

Fluorescence microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium.

-

Allow cells to adhere overnight at 37°C in a humidified CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (DMSO) control wells.

-

Incubate the plate for 72-96 hours at 37°C.

-

Prepare the 2X CyQUANT® Direct detection reagent according to the manufacturer's instructions.

-

Add 100 µL of the 2X detection reagent to each well.

-

Incubate the plate for 60 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~535 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Quantification of NAD+ and ATP by LC-MS/MS

This method provides a highly sensitive and specific measurement of intracellular NAD+ and ATP levels.

Materials:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

C18 reverse-phase HPLC column

-

Acetonitrile, Methanol, Water (LC-MS grade)

-

Ammonium acetate

-

Internal standards (e.g., ¹³C-labeled NAD+ and ATP)

-

Cell lysis buffer (e.g., ice-cold 80% methanol)

Protocol:

-

Plate cells and treat with this compound as described for the viability assay for various time points.

-

At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 200 µL of ice-cold 80% methanol to each well to lyse the cells and extract metabolites.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Add internal standards to each sample.

-

Vortex the samples and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of 50% methanol.

-

Inject 5-10 µL of the sample onto the LC-MS/MS system.

-

Separate metabolites using a C18 column with a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile).

-

Detect NAD+ and ATP using multiple reaction monitoring (MRM) in positive ion mode.

-

Quantify the absolute concentrations by comparing the peak areas to a standard curve.

Intracellular Active Caspase-3 Staining by Flow Cytometry

This assay quantifies the percentage of apoptotic cells by detecting the active form of caspase-3.

Materials:

-

FITC-conjugated anti-active caspase-3 antibody (e.g., BD Pharmingen™)

-

Fixation/Permeabilization solution (e.g., BD Cytofix/Cytoperm™)

-

Permeabilization/Wash buffer (e.g., BD Perm/Wash™)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound for 24, 48, and 72 hours.

-

Harvest both adherent and suspension cells and collect by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 100 µL of BD Cytofix/Cytoperm™ solution and incubate for 20 minutes on ice.

-

Wash the cells twice with 1 mL of BD Perm/Wash™ buffer.

-

Resuspend the cells in 100 µL of BD Perm/Wash™ buffer.

-

Add 20 µL of the FITC-conjugated anti-active caspase-3 antibody.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells once with 1 mL of BD Perm/Wash™ buffer.

-

Resuspend the cells in 300 µL of PBS.

-

Analyze the samples on a flow cytometer, detecting the FITC signal in the appropriate channel.

-

Use unstained and single-stained controls for compensation and gating.

Western Blotting for Apoptosis Markers

This technique is used to detect the cleavage of key apoptotic proteins, such as PARP and caspase-3.

Materials:

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-cleaved PARP, rabbit anti-cleaved caspase-3, mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

This compound is a potent NAMPT inhibitor that induces cell death through the depletion of NAD+ and subsequent energy crisis. The mode of cell death, be it apoptosis or oncosis, appears to be dependent on the cellular context and the kinetics of ATP depletion. The experimental protocols and quantitative data presented in this guide provide a robust framework for the continued investigation and development of this compound and other NAMPT inhibitors as potential cancer therapeutics. Researchers are encouraged to adapt and optimize the provided methodologies for their specific experimental systems.

References

GNE-617: A Technical Overview of a Potent NAMPT Inhibitor

South San Francisco, CA – GNE-617 is a potent and selective, orally bioavailable inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for cellular metabolism.[1][2] Developed by Genentech, this compound has been investigated as a potential therapeutic agent for cancer. This compound exerts its cytotoxic effects by depleting the cellular pool of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, thereby leading to cell death.[3][4]

Mechanism of Action and Cellular Effects

This compound is a competitive inhibitor of NAMPT with a biochemical half-maximal inhibitory concentration (IC50) of 5 nM.[2][5] NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide (NAM) back into NAD+.[6][7] By blocking this enzyme, this compound effectively halts the primary route of NAD+ regeneration in many cancer cells.

This inhibition leads to a rapid and sustained depletion of intracellular NAD+ levels.[3][4] In various cancer cell lines, treatment with this compound resulted in a greater than 95% reduction in NAD+ levels within 25 to 39 hours.[4] The depletion of NAD+ is followed by a significant drop in adenosine triphosphate (ATP) levels, with a greater than 95% reduction observed by 41 to 76 hours.[4] The loss of these essential molecules disrupts cellular energy metabolism and signaling, ultimately triggering cell death. Studies have shown that this cell death predominantly occurs through oncosis, a form of necrotic cell death characterized by plasma membrane swelling and the formation of organelle-free blisters.[4]

Preclinical Pharmacokinetics and Efficacy

This compound has demonstrated acceptable preclinical pharmacokinetic properties across multiple species.[1] It exhibits moderate plasma clearance in mice and rats, and low clearance in dogs and monkeys.[1] The oral bioavailability was found to be 29.7% in mice, 33.9% in rats, 65.2% in dogs, and 29.4% in monkeys.[1]

In vivo studies using tumor xenograft models have shown robust anti-tumor activity. For instance, in a Colo-205 colorectal cancer xenograft model, an oral dose of 15 mg/kg administered twice daily resulted in 57% tumor growth inhibition.[1] this compound has shown efficacy in both NAPRT1-proficient and NAPRT1-deficient tumor models.[2] NAPRT1 is an enzyme in an alternative NAD+ synthesis pathway, and its deficiency renders cancer cells more dependent on the NAMPT pathway, potentially making them more susceptible to NAMPT inhibitors like this compound.[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line/Target | Value | Reference(s) |

| Biochemical IC50 | Purified Human NAMPT | 5 nM | [2][3][5] |

| NAD Depletion EC50 | PC3 (prostate) | 0.54 nM | [2] |

| HT-1080 (fibrosarcoma) | 4.69 nM | [2] | |

| MiaPaCa-2 (pancreatic) | 1.83 nM | [2] | |

| HCT-116 (colorectal) | 1.05 nM | [2] | |

| Colo205 (colorectal) | 0.88 nM | [2] | |

| Calu6 (lung) | 1.25 nM | [2] | |

| ATP Depletion EC50 | PC3 (prostate) | 2.16 nM | [2] |

| HT-1080 (fibrosarcoma) | 9.35 nM | [2] | |

| MiaPaCa-2 (pancreatic) | 5.21 nM | [2] | |

| HCT-116 (colorectal) | 4.58 nM | [2] | |

| Colo205 (colorectal) | 3.55 nM | [2] | |

| Calu6 (lung) | 4.38 nM | [2] | |

| Cell Viability EC50 | PC3 (prostate) | 2.7 nM | [2][5] |

| HT-1080 (fibrosarcoma) | 2.1 nM | [2][5] | |

| MiaPaCa-2 (pancreatic) | 5.98 nM | [2] | |

| HCT-116 (colorectal) | 2.0 nM | [2][5] | |

| U251 (glioblastoma) | 1.8 nM | [5] |

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Plasma Clearance (mL/min/kg) | Oral Bioavailability (%) | Reference(s) |

| Mouse | 36.4 | 29.7 | [1] |

| Rat | 19.3 | 33.9 | [1] |

| Dog | 4.62 | 65.2 | [1] |

| Monkey | 9.14 | 29.4 | [1] |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Dose | Dosing Schedule | Tumor Growth Inhibition | Reference(s) |

| Colo-205 (colorectal) | 15 mg/kg | Twice Daily (BID), Oral | 57% | [1] |

| HT-1080 (fibrosarcoma) | 20 mg/kg | Once Daily (QD), Oral | >98% NAD inhibition | [2] |

| HT-1080 (fibrosarcoma) | 30 mg/kg | Once Daily (QD), Oral | >98% NAD inhibition | [2] |

| PC3 (prostate) | 30 mg/kg | Single Dose, Oral | 85% NAD reduction at 24h | [9] |

| HT-1080 (fibrosarcoma) | 30 mg/kg | Single Dose, Oral | 85% NAD reduction at 24h | [9] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

NAMPT Biochemical Assay

The inhibitory activity of this compound on purified human NAMPT was determined using a biochemical assay. The assay measures the production of NAD+ from nicotinamide and phosphoribosyl pyrophosphate (PRPP).

-

Recombinant human NAMPT enzyme is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrates, nicotinamide and PRPP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is then quenched, and the amount of NAD+ produced is quantified. This is typically done using a coupled enzymatic reaction that generates a fluorescent or luminescent signal proportional to the NAD+ concentration.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular NAD+ and ATP Level Measurement

The effect of this compound on cellular NAD+ and ATP levels was assessed in various cancer cell lines.

-

Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound or vehicle control for specified time periods (e.g., 24, 48, 72 hours).

-

For NAD+ measurement, cells are lysed, and the lysates are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the absolute levels of NAD+.[3]

-

For ATP measurement, a commercially available luminescent cell viability assay (e.g., CellTiter-Glo®) is typically used. This assay generates a luminescent signal that is proportional to the amount of ATP present.

-

EC50 values for NAD+ and ATP depletion are determined by plotting the percentage of reduction against the log of this compound concentration.

Cell Viability Assay

The cytotoxic effect of this compound on cancer cell lines was determined using a cell viability assay.

-

Cells are seeded in multi-well plates and treated with a serial dilution of this compound.

-

After a defined incubation period (typically 72 to 96 hours), cell viability is assessed.

-

Commonly, a reagent such as resazurin (e.g., alamarBlue®) or a tetrazolium salt (e.g., MTT) is added. These compounds are metabolically reduced by viable cells to a fluorescent or colored product, respectively.

-

The signal is measured using a plate reader, and the percentage of viable cells relative to the vehicle-treated control is calculated.

-

The EC50 value, representing the concentration of this compound that causes a 50% reduction in cell viability, is calculated.

Xenograft Tumor Models

The in vivo anti-tumor efficacy of this compound was evaluated in mouse xenograft models.

-

Human cancer cells (e.g., Colo-205, HT-1080, PC3) are subcutaneously implanted into immunocompromised mice.

-

When tumors reach a predetermined size, the mice are randomized into treatment and control groups.

-

This compound is formulated in a suitable vehicle (e.g., a mixture of PEG400, water, and ethanol) and administered to the treatment groups, typically by oral gavage, at specified doses and schedules.[2] The control group receives the vehicle alone.

-

Tumor volumes are measured regularly using digital calipers.[2] Animal body weights are also monitored as an indicator of toxicity.

-

At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group.

-

For pharmacodynamic studies, tumors may be harvested at specific time points after dosing to measure NAD+ levels by LC-MS/MS.[9]

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism and development.

Caption: Mechanism of action of this compound in the NAD+ salvage pathway.

Caption: Experimental workflow for in vivo efficacy testing in xenograft models.

Caption: Logical progression from this compound administration to anti-tumor effect.

References

- 1. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. apexbt.com [apexbt.com]

- 6. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

On-Target Effects of GNE-617: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the on-target effects of GNE-617, a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of this compound.

Core Mechanism of Action: Inhibition of NAMPT

This compound is a competitive inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD) biosynthesis.[1][2] By binding to NAMPT, this compound blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a critical precursor for NAD synthesis.[3][4] This inhibition leads to a rapid and sustained depletion of intracellular NAD levels.[2][5]

Signaling Pathway

The primary signaling pathway affected by this compound is the NAD salvage pathway. This pathway is crucial for maintaining the cellular NAD pool, which is essential for a multitude of cellular processes, including redox reactions, DNA repair (via PARPs), and gene regulation (via sirtuins).[3][6]

Quantitative On-Target Effects

The on-target activity of this compound has been quantified through various biochemical and cellular assays.

Biochemical Potency

This compound exhibits potent inhibition of purified human NAMPT enzyme.

| Parameter | Value | Reference |

| IC50 (human NAMPT) | 5 nM | [2] |

Cellular Effects

In cellular assays, this compound leads to a dose-dependent depletion of NAD and ATP, ultimately resulting in reduced cell viability. The tables below summarize the EC50 values for these effects in various cancer cell lines.

Table 1: EC50 Values for NAD Depletion by this compound (48h treatment) [1]

| Cell Line | Cancer Type | NAPRT1 Status | EC50 (nM) |

| PC3 | Prostate | Deficient | 0.54 ± 0.12 |

| HT-1080 | Fibrosarcoma | Deficient | 4.69 ± 1.05 |

| MiaPaCa-2 | Pancreatic | Deficient | 1.85 ± 0.45 |

| HCT-116 | Colorectal | Proficient | 1.23 ± 0.28 |

| Colo205 | Colorectal | Proficient | 2.11 ± 0.33 |

| Calu6 | Non-small cell lung | Proficient | 1.98 ± 0.51 |

Table 2: EC50 Values for ATP Depletion by this compound [1]

| Cell Line | EC50 (nM) |

| PC3 | 2.16 ± 0.47 |

| HT-1080 | 9.35 ± 1.88 |

| MiaPaCa-2 | 4.56 ± 0.99 |

| HCT-116 | 3.21 ± 0.65 |

| Colo205 | 5.78 ± 1.12 |

| Calu6 | 4.89 ± 1.03 |

Table 3: EC50 Values for Cell Viability Reduction by this compound [1]

| Cell Line | EC50 (nM) |

| PC3 | 1.82 ± 0.39 |

| HT-1080 | 5.98 ± 1.25 |

| MiaPaCa-2 | 3.87 ± 0.84 |

| HCT-116 | 2.55 ± 0.53 |

| Colo205 | 4.91 ± 1.01 |

| Calu6 | 4.12 ± 0.91 |

In Vivo Pharmacodynamics

In xenograft models, oral administration of this compound leads to a significant and dose-dependent reduction of NAD levels in tumors.

Table 4: In Vivo NAD Depletion in Xenograft Models [7]

| Xenograft Model | This compound Dose (mg/kg) | Time Point | % NAD Reduction (vs. Vehicle) |

| PC3 | 30 (single dose) | 12 hours | ~75% |

| PC3 | 30 (single dose) | 24 hours | ~85% |

| HT-1080 | 30 (single dose) | 12 hours | ~80% |

| HT-1080 | 30 (single dose) | 24 hours | ~85% |

| HT-1080 | 20 (5 daily doses) | 1 hour post final dose | >98% |

| HT-1080 | 30 (5 daily doses) | 1 hour post final dose | >98% |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

Measurement of Intracellular NAD Levels

Objective: To quantify the intracellular concentration of NAD following treatment with this compound.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][7]

Protocol:

-

Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose titration of this compound or vehicle control for the desired duration (e.g., 48 hours).

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) to each well.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes and incubate on ice for 10 minutes.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

-

-

Sample Analysis:

-

Transfer the supernatant containing the metabolites to a new tube.

-

Analyze the samples using a triple quadrupole mass spectrometer coupled with a liquid chromatography system.

-

Separate metabolites on a C18 reverse-phase column using a gradient of mobile phases (e.g., Mobile Phase A: 10 mM ammonium acetate in water; Mobile Phase B: 10 mM ammonium acetate in methanol).

-

Detect NAD using multiple reaction monitoring (MRM) with specific precursor/product ion transitions.

-

-

Data Analysis: Quantify NAD levels by comparing the peak area of the sample to a standard curve of known NAD concentrations. Normalize the results to the total protein concentration or cell number.

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of cancer cell lines.

Methodology: CyQUANT® Cell Proliferation Assay (or similar DNA-binding dye-based assay).[2]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C in a humidified incubator.

-

Assay Procedure:

-

Aspirate the culture medium.

-

Add the DNA-binding dye solution (e.g., CyQUANT® GR dye) to each well.

-

Incubate at 37°C for 30-60 minutes, protected from light.

-

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Western Blot Analysis for NAPRT1 Status

Objective: To determine the protein expression level of NAPRT1 in different cell lines.

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against NAPRT1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the on-target effects of this compound.

References

- 1. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide phosphoribosyltransferase (Nampt): A link between NAD biology, metabolism, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]

- 7. researchgate.net [researchgate.net]

GNE-617 and the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-617 is a potent and selective small-molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. By depleting intracellular NAD+ pools, this compound effectively targets the metabolic vulnerability of cancer cells, leading to energy crisis and cell death. While the direct cytotoxic effects of this compound on tumor cells are well-documented, its impact on the complex and dynamic tumor microenvironment (TME) is an emerging area of critical importance. This technical guide provides an in-depth overview of the current understanding of this compound's effects on the TME, summarizing key preclinical findings, outlining relevant experimental protocols, and visualizing the underlying biological pathways.

Introduction: The Critical Role of the Tumor Microenvironment

The TME is a complex ecosystem composed of cancer cells, stromal cells (including cancer-associated fibroblasts), immune cells, blood vessels, and the extracellular matrix. This intricate network plays a pivotal role in tumor progression, metastasis, and response to therapy. Targeting not only the cancer cells but also the supportive TME is a promising strategy for developing more effective cancer treatments. NAMPT inhibition, by altering cellular metabolism, has the potential to profoundly influence the various components of the TME, thereby creating a less hospitable environment for tumor growth.

This compound: Mechanism of Action

This compound is a competitive inhibitor of NAMPT, binding to the nicotinamide-binding site of the enzyme. This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor in the NAD+ salvage pathway. The resulting depletion of NAD+ has several downstream consequences for cancer cells, including:

-

ATP Depletion: NAD+ is a critical cofactor in glycolysis and oxidative phosphorylation. Its depletion leads to a severe energy crisis and ultimately, cell death.

-

Impaired DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes essential for DNA damage repair.

-

Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that regulate various cellular processes, including gene expression, metabolism, and stress responses.

The efficacy of this compound is notably influenced by the expression of nicotinic acid phosphoribosyltransferase 1 (NAPRT1), an enzyme in an alternative NAD+ synthesis pathway. Tumors deficient in NAPRT1 are particularly sensitive to NAMPT inhibition.

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Cellular Potency of this compound [1]

| Cell Line | Cancer Type | NAPRT1 Status | NAD+ Depletion EC50 (nM) | ATP Depletion EC50 (nM) | Cell Viability EC50 (nM) |

| HCT-116 | Colorectal | Proficient | 0.54 | 2.16 | 1.82 |

| Colo205 | Colorectal | Proficient | 1.23 | 4.87 | 3.45 |

| Calu6 | Non-small cell lung | Proficient | 4.69 | 9.35 | 5.98 |

| PC3 | Prostate | Deficient | 0.88 | 3.55 | 2.99 |

| HT-1080 | Fibrosarcoma | Deficient | 1.12 | 4.56 | 3.87 |

| MiaPaCa-2 | Pancreatic | Deficient | 0.95 | 3.98 | 3.11 |

Table 2: In Vivo Efficacy of this compound in Xenograft Models [1]

| Xenograft Model | Cancer Type | NAPRT1 Status | This compound Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |

| HCT-116 | Colorectal | Proficient | 15 | 87 |

| MiaPaCa-2 | Pancreatic | Deficient | 10 | 91 |

| PC3 | Prostate | Deficient | 15 | 168 (regression) |

| HT-1080 | Fibrosarcoma | Deficient | 15 | 143 (regression) |

Table 3: In Vivo Pharmacodynamic Effects of this compound on Tumor NAD+ Levels [1][2]

| Xenograft Model | This compound Dose (mg/kg) | Time Point | Tumor NAD+ Reduction (%) |

| PC3 | 30 (single dose) | 12 hours | Significant decrease |

| PC3 | 30 (single dose) | 24 hours | 85 |

| HT-1080 | 30 (single dose) | 12 hours | Significant decrease |

| HT-1080 | 30 (single dose) | 24 hours | 85 |

| HT-1080 | 20 or 30 (5 daily doses) | 1 hour post final dose | >98 |

| HT-1080 | 30 (daily) | Day 3 | >95 |

| HT-1080 | 30 (daily) | Day 5 | >95 |

| HT-1080 | 30 (daily) | Day 7 | >95 |

Impact of this compound on the Tumor Microenvironment

While direct quantitative data for this compound's impact on the TME is limited, studies on other NAMPT inhibitors provide strong evidence for its immunomodulatory potential.

Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses and promote tumor progression. NAMPT activity is crucial for the mobilization and function of MDSCs.

-

Mechanism: Increased NAMPT in myeloid cells leads to the downregulation of the chemokine receptor CXCR4, resulting in the mobilization of MDSCs from the bone marrow to the tumor.

-

Effect of NAMPT Inhibition: By inhibiting NAMPT, this compound is expected to increase CXCR4 expression on myeloid precursors, retaining them in the bone marrow and reducing their infiltration into the tumor. This would alleviate MDSC-mediated immunosuppression.

Tumor-Associated Macrophages (TAMs)

TAMs are a major component of the TME and can exist in two main polarized states: the anti-tumoral M1 phenotype and the pro-tumoral M2 phenotype. NAMPT appears to play a role in promoting the M2 polarization of TAMs.

-

Mechanism: eNAMPT can promote the differentiation of monocytes into M2-like macrophages.

-

Effect of NAMPT Inhibition: Inhibition of NAMPT may shift the balance from M2 to M1 TAMs, thereby promoting an anti-tumor immune response.

T Lymphocytes

T cells are critical for anti-tumor immunity. However, the TME is often characterized by T-cell exhaustion and dysfunction.

-

Mechanism: T-cell activation and proliferation are energy-intensive processes that require NAD+.

-

Effect of NAMPT Inhibition: While directly targeting T-cell metabolism could be detrimental, the overall effect of NAMPT inhibition on the TME (e.g., reduction of MDSCs and M2 TAMs) is expected to create a more favorable environment for T-cell function. However, direct inhibition of NAMPT in T cells can impair their proliferation and cytokine production.

Cancer-Associated Fibroblasts (CAFs)

The role of NAMPT in CAFs is not well-established. However, another enzyme involved in nicotinamide metabolism, nicotinamide N-methyltransferase (NNMT), has been shown to be a central regulator of CAF activity. Inhibition of NNMT in CAFs can restore anti-tumor immunity by reducing the recruitment of MDSCs.[3] While this is a different target, it highlights the importance of nucleotide metabolism in CAF function and suggests that NAMPT's role in this cell type warrants further investigation.

Signaling Pathways and Experimental Workflows

Signaling Pathways

References

- 1. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-617 in Preclinical Cancer Models: A Technical Guide

Introduction

GNE-617 is a potent and competitive small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions, DNA repair, and cell signaling. Due to their high metabolic rate and proliferation, many tumor cells exhibit an increased reliance on the NAMPT-mediated salvage pathway for NAD+ regeneration, making NAMPT an attractive therapeutic target in oncology.[1][3][4] This guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, efficacy in various cancer models, and the experimental protocols used for its evaluation.

Mechanism of Action: NAD+ Depletion

This compound exerts its anticancer effects by directly inhibiting NAMPT, the rate-limiting enzyme that converts nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[3][5] This inhibition leads to a rapid and sustained depletion of intracellular NAD+ pools.[6] The consequences of NAD+ depletion are profound, leading to a cascade of events that culminate in cancer cell death. These include:

-

Metabolic Crisis: A significant reduction in ATP levels, as NAD+ is crucial for glycolysis and oxidative phosphorylation.[1][6]

-

Impaired DNA Repair: NAD+ is a required substrate for Poly(ADP-ribose) polymerases (PARPs), enzymes essential for repairing DNA damage.[5]

-

Altered Cell Signaling: NAD+-dependent enzymes like sirtuins, which regulate transcription and metabolic pathways, are inhibited.[3]

The depletion of NAD+ ultimately triggers cell cycle arrest and apoptosis in cancer cells.[6]

Figure 1: this compound Mechanism of Action.

Quantitative In Vitro Efficacy

This compound has demonstrated potent activity across a diverse panel of cancer cell lines, irrespective of their tissue of origin. It effectively reduces NAD+ and ATP levels and subsequently decreases cell viability at low nanomolar concentrations. The biochemical half-maximal inhibitory concentration (IC50) for this compound against purified human NAMPT is 5 nM.[1][6]

| Cell Line | Cancer Type | NAPRT1 Status | NAD+ Depletion EC50 (nM) | ATP Reduction EC50 (nM) | Cell Viability EC50 (nM) | Citation |

| PC3 | Prostate | Deficient | 0.54 | 2.16 | 1.82 | [1] |

| HT-1080 | Fibrosarcoma | Deficient | 1.95 | 4.87 | 3.65 | [1] |

| MiaPaCa-2 | Pancreatic | Deficient | 4.69 | 9.35 | 5.98 | [1] |

| HCT-116 | Colorectal | Proficient | 1.09 | 3.51 | 2.91 | [1] |

| Colo205 | Colorectal | Proficient | 1.15 | 4.02 | 3.11 | [1] |

| Calu6 | NSCLC | Proficient | 1.83 | 6.55 | 5.07 | [1] |

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines.[1]

Preclinical In Vivo Efficacy

The potent in vitro activity of this compound translates to robust antitumor responses in various xenograft models. Oral administration of this compound leads to significant tumor growth inhibition and, in some cases, tumor regression.

Pharmacodynamic Effects

A critical aspect of this compound's in vivo efficacy is its ability to achieve profound and sustained NAD+ depletion within the tumor tissue. A single oral dose can reduce tumor NAD+ levels by 85% within 24 hours.[1][7] However, maximal antitumor activity requires a sustained reduction of tumor NAD+ levels by over 95% for at least 5 days.[1][7] Doses that only achieve an 80% reduction in NAD+ are often insufficient to inhibit tumor growth.[1][7]

| Model | Cancer Type | This compound Dose (mg/kg, oral, daily) | Tumor NAD+ Reduction | Antitumor Efficacy (% TGI) | Citation |

| HT-1080 | Fibrosarcoma | 20 or 30 | >98% (after 5 days) | Significant Regression | [1] |

| HT-1080 | Fibrosarcoma | 5 or 7.5 | ~80% (after 5 days) | No significant TGI | [1] |

| PC3 | Prostate | 30 | ~85% (after 24 hrs) | Significant TGI | [1][7] |

| MiaPaCa-2 | Pancreatic | 30 | >98% (after 5 days) | Significant TGI | [1] |

| HCT-116 | Colorectal | Not specified | Not specified | Robust Efficacy | [1] |

Table 2: Summary of this compound In Vivo Efficacy and Pharmacodynamics in Xenograft Models.

The Role of NAPRT1 and Nicotinic Acid Rescue

While tumor cells are highly dependent on the NAMPT salvage pathway, normal tissues can also utilize an alternative pathway involving the enzyme nicotinic acid phosphoribosyltransferase (NAPRT1), which uses nicotinic acid (NA) to produce NAD+.[1][4] This distinction formed the basis of a strategy to improve the therapeutic index of NAMPT inhibitors by co-administering NA to "rescue" normal tissues while still targeting cancer cells, particularly those deficient in NAPRT1.

However, preclinical studies with this compound revealed an unexpected outcome: co-administration of NA in vivo rescued NAPRT1-deficient tumors from the effects of this compound.[1][4] This is attributed to the liver's ability to convert NA into metabolites, including NAM, which then circulate and enter the tumor.[1] The increased intratumoral NAM levels are sufficient to outcompete this compound for binding to NAMPT, thereby reactivating the salvage pathway and restoring NAD+ levels enough to sustain tumor growth.[1][4] A modest increase in tumor NAD+ to just 15-25% of normal levels was enough to completely abrogate the antitumor efficacy of this compound.[1]

Figure 2: Nicotinic Acid (NA) In Vivo Rescue Mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following protocols are based on the cited literature for this compound.

In Vitro Cell Viability Assays

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: A nine-point dose titration of this compound is added to the cells.

-

Incubation: Cells are incubated with the compound for 96 hours.

-

Viability Quantification:

-

CyQUANT Direct Cell Proliferation Assay: Measures the nucleic acid content of live cells.

-

CellTiter-Glo Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.

-

-

Data Analysis: EC50 values are calculated using a four-parameter logistic fit curve (e.g., using XLfit or Prism software).[1]

NAD+ and ATP Quantification by LC-MS/MS

-

Sample Preparation: Cells or homogenized tumor tissues are treated with an extraction solvent (e.g., 50:30:20 methanol:acetonitrile:water) to precipitate proteins and extract metabolites.

-

Chromatography: The extracted metabolites are separated using liquid chromatography (LC).

-

Mass Spectrometry: The separated metabolites are detected and quantified using tandem mass spectrometry (MS/MS) based on their specific mass-to-charge ratios and fragmentation patterns.[6]

In Vivo Xenograft Efficacy Studies

-

Animal Models: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., HT-1080, PC3) are subcutaneously implanted. Tumors are allowed to grow to a specified volume (e.g., 150-200 mm³).

-

Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. This compound is administered orally (p.o.) once daily at specified doses.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic (PD) Assessment: For PD studies, tumors are harvested at specific time points after single or multiple doses (e.g., 12, 24 hours post-dose) for NAD+ level analysis.[1][7]

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size or after a fixed duration. Tumor growth inhibition (TGI) is calculated.

Figure 3: Typical In Vivo Xenograft Experimental Workflow.

Conclusion

This compound is a highly potent NAMPT inhibitor that demonstrates significant antitumor activity in a range of preclinical cancer models. Its mechanism of action is centered on the rapid and sustained depletion of NAD+, leading to a metabolic crisis and cell death in cancer cells. While effective as a single agent, the development of this compound and other NAMPT inhibitors must consider the profound in vivo rescue effect mediated by nicotinic acid. This phenomenon highlights the complex interplay of metabolic pathways within the tumor microenvironment and the host, and underscores the importance of comprehensive in vivo evaluation in the development of targeted cancer therapies.

References

- 1. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for G-617 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-617 is a potent and orally bioavailable small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD) biosynthesis.[1][2][3] By inhibiting NAMPT, this compound effectively depletes cellular NAD and ATP levels, leading to cell death in cancer cells that are highly dependent on this pathway.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse xenograft models, summarizing key quantitative data and offering detailed experimental protocols.

Mechanism of Action

This compound acts as a competitive inhibitor of NAMPT, with a biochemical half-maximal inhibitory concentration (IC50) of 5 nM.[1] Its primary mechanism involves the reduction of cellular NAD and ATP, which are crucial for various cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][4] This depletion of essential metabolites ultimately induces cell death in cancer cells. The efficacy of this compound can be influenced by the status of the nicotinic acid phosphoribosyltransferase 1 (NAPRT1) gene. In NAPRT1-deficient tumors, co-administration of nicotinic acid (NA) has been shown to rescue tumor growth in vivo, a critical consideration for study design.[1]

Signaling Pathway

The inhibition of NAMPT by this compound directly impacts the NAD salvage pathway, which is a critical route for NAD+ regeneration in many cancer cells. This disruption leads to a cascade of downstream effects due to NAD+ depletion, ultimately resulting in cell death.

Caption: this compound inhibits NAMPT, blocking the conversion of NAM to NMN and depleting NAD+ and ATP, leading to cancer cell death.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.

Table 1: In Vitro Potency of this compound in Cancer Cell Lines [1]

| Cell Line | Cancer Type | NAPRT1 Status | NAD Depletion EC50 (nM) | ATP Depletion EC50 (nM) | Cell Viability EC50 (nM) |

| PC3 | Prostate | Deficient | 4.69 | 9.35 | 5.98 |

| HT-1080 | Fibrosarcoma | Deficient | 0.54 | 2.16 | 1.82 |

| MiaPaCa-2 | Pancreatic | Deficient | 1.93 | 4.54 | 3.87 |